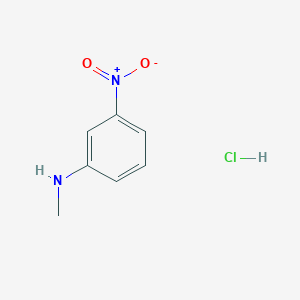
N-methyl-3-nitroanilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-nitroanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-nitroanilinehydrochloride typically involves the nitration of N-methylaniline followed by the formation of the hydrochloride salt. One common method includes:
Nitration: N-methylaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to yield N-methyl-3-nitroaniline.
Formation of Hydrochloride Salt: The resulting N-methyl-3-nitroaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-3-nitroanilinehydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: N-methyl-3-aminoaniline.
Substitution: Various substituted N-methyl-3-nitroaniline derivatives.
Oxidation: N-methyl-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-nitroanilinehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding nitroaromatic compound metabolism.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a precursor for various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-methyl-3-nitroanilinehydrochloride involves its interaction with biological molecules through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound’s molecular targets include enzymes involved in redox reactions and pathways related to cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
N-methyl-3-nitroanilinehydrochloride can be compared with other similar compounds such as:
N-methyl-4-nitroaniline: Similar structure but with the nitro group in the para position, leading to different reactivity and applications.
N-ethyl-3-nitroaniline: Similar nitro group position but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
3-nitroaniline: Lacks the methyl group, resulting in different solubility and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in chemical synthesis and industrial processes.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
N-methyl-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-8-6-3-2-4-7(5-6)9(10)11;/h2-5,8H,1H3;1H |
InChI-Schlüssel |
VSAQWQMUJOPCML-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)
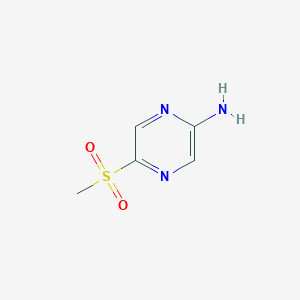



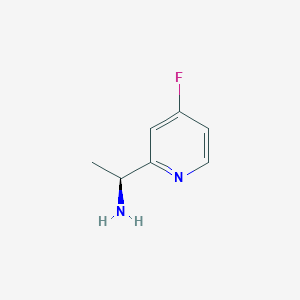
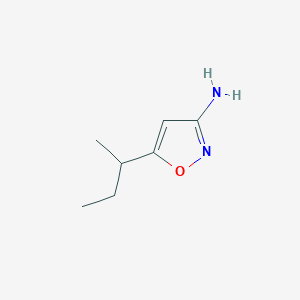
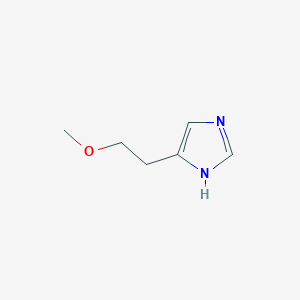
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)


![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)


